Product packaging for Ethyl 2-(4-formylbenzamido)acetate(Cat. No.:CAS No. 1987453-37-1)

Ethyl 2-(4-formylbenzamido)acetate

Cat. No.: B1407157
CAS No.: 1987453-37-1
M. Wt: 235.24 g/mol
InChI Key: QNIOTFYNOSCWKK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-formylbenzamido)acetate is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features two key functional groups: a formyl (aldehyde) group and an ethyl ester, connected via a benzamide core. The presence of these reactive handles makes it a valuable bifunctional building block or linker for chemical synthesis. Researchers can utilize the formyl group for conjugation reactions, such as forming Schiff bases, while the ester group can be hydrolyzed or further modified. Compounds with similar structural motifs, particularly those containing benzamide fragments, have demonstrated importance in the development of inhibitors for biologically significant targets. For instance, benzamide derivatives have been extensively explored as potent inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor, which is a crucial pathway in developmental biology and oncogenesis . The structure of this compound suggests potential utility as an intermediate in the synthesis of more complex molecules for pharmaceutical research. As with all reagents of this nature, proper handling is essential. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO4 B1407157 Ethyl 2-(4-formylbenzamido)acetate CAS No. 1987453-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(4-formylbenzoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-2-17-11(15)7-13-12(16)10-5-3-9(8-14)4-6-10/h3-6,8H,2,7H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIOTFYNOSCWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 4 Formylbenzamido Acetate and Analogs

Esterification and Acetate (B1210297) Moiety Introduction

The ethyl 2-(amino)acetate portion of the target molecule provides the nitrogen nucleophile for the amidation and the ethyl ester functionality.

For the most logical synthetic routes to Ethyl 2-(4-formylbenzamido)acetate, the ethyl acetate moiety is not formed via a distinct alkylation step in the main sequence. Instead, it is introduced as part of a pre-assembled starting material, namely glycine ethyl ester. semanticscholar.org

Glycine ethyl ester is typically prepared via the Fischer-Speier esterification of glycine. semanticscholar.org In this process, glycine is heated in absolute ethanol in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). semanticscholar.orgorgsyn.org The reaction is driven to completion by removing the water formed, often by using a large excess of the alcohol solvent. The product is commonly isolated as the hydrochloride salt, glycine ethyl ester hydrochloride, which is a stable, crystalline solid. orgsyn.org

The incorporation of the entire acetate side chain (-CH₂COOCH₂CH₃) onto the benzamide (B126) nitrogen is most efficiently accomplished in a single step.

The primary strategy involves using glycine ethyl ester as the amine component in the amide coupling reaction (see Section 2.1.1). This approach is highly convergent, as it brings together the two key fragments of the molecule—4-formylbenzoic acid and glycine ethyl ester—in one bond-forming event. This method directly installs the complete N-CH₂COOEt side chain. scielo.org.mx

A less common and more linear strategy would be the N-alkylation of a pre-formed 4-formylbenzamide. In this hypothetical route, 4-formylbenzoic acid would first be converted to 4-formylbenzamide by reaction with ammonia. The resulting primary amide has an N-H proton that can be deprotonated with a suitable base (e.g., sodium hydride) to form an amide anion. This nucleophile could then, in principle, be alkylated with an electrophile like ethyl bromoacetate to form the target molecule. This method is analogous to the O-alkylation of phenols with ethyl bromoacetate. chemspider.com However, challenges such as O-alkylation of the amide tautomer and potential side reactions with the aldehyde group make this route less favorable than the convergent approach.

Table 2: Comparison of Side Chain Incorporation Strategies

Strategy Key Reactants Bond Formed Efficiency Key Advantages
Amide Coupling 4-Formylbenzoic Acid + Glycine Ethyl Ester Amide (C-N) High Convergent; uses readily available starting materials.
N-Alkylation 4-Formylbenzamide + Ethyl Bromoacetate N-C (side chain) Moderate to Low Linear; potential for side reactions (O-alkylation).

Total Synthesis Approaches of the Compound

Based on the fundamental reactions discussed, two plausible total synthesis routes for this compound can be proposed.

Route 1: Convergent Amide Coupling (Preferred)

This is the most direct and efficient synthesis. It involves two main steps starting from commercially available materials.

Preparation of Glycine Ethyl Ester Hydrochloride: Glycine is subjected to Fischer esterification by refluxing in ethanol with a catalytic amount of strong acid (e.g., HCl). This provides the amine component as a stable salt. semanticscholar.orgorgsyn.org

Amide Coupling: 4-Formylbenzoic acid is coupled with glycine ethyl ester hydrochloride. The reaction is typically carried out using a standard coupling agent like EDC in the presence of an additive such as DMAP and a base (e.g., triethylamine) to neutralize the hydrochloride salt and the acid generated during the reaction. The reaction proceeds in a suitable aprotic solvent like CH₂Cl₂ or DMF to yield this compound. scielo.org.mx

Route 2: Late-Stage Oxidation

This route avoids handling the potentially more reactive 4-formylbenzoic acid in the coupling step, instead introducing the aldehyde at the end of the synthesis.

Preparation of Glycine Ethyl Ester Hydrochloride: This step is identical to Route 1. semanticscholar.orgorgsyn.org

Amide Coupling: 4-Methylbenzoic acid is coupled with glycine ethyl ester hydrochloride under standard conditions (e.g., EDC/DMAP) to produce the intermediate, Ethyl 2-(4-methylbenzamido)acetate. scielo.org.mx This precursor is an ester of a known metabolite, p-methylhippuric acid. nih.gov

Benzylic Oxidation: The methyl group of the intermediate is selectively oxidized to a formyl group. Reagents for this transformation must be chosen carefully to avoid over-oxidation to a carboxylic acid or reaction with the other functional groups. Common methods for this type of benzylic oxidation include using manganese dioxide (MnO₂), selenium dioxide (SeO₂), or a two-step process involving radical bromination (e.g., with N-bromosuccinimide) followed by hydrolysis.

Green Chemistry Principles in Synthetic Routes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its analogs, several principles are particularly relevant. These include the careful selection of solvents to minimize environmental impact and the use of efficient catalyst systems to improve reaction rates and reduce waste. researchgate.net

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional amide bond formations often utilize petroleum-based solvents, which can be hazardous and contribute to pollution. bohrium.com Green chemistry encourages the use of safer, more sustainable alternatives.

Recent research has explored the use of bio-derived solvents for amide synthesis. For instance, limonene, a solvent derived from citrus fruits, has been successfully employed for amide bond formation and offers the advantages of being a safer and renewable resource. bohrium.com Another approach is the use of reactive deep eutectic solvents (RDESs), which can act as both the solvent and a catalyst, simplifying the process and reducing waste. rsc.org For the synthesis of this compound, replacing conventional solvents like dichloromethane or dimethylformamide with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) could significantly improve the sustainability of the process. Solvent-free reaction conditions, where the reactants are heated directly, represent an even greener approach by completely eliminating solvent waste. researchgate.netnih.gov

Table 1: Comparison of Solvents for Amide Synthesis

Solvent Type Green Chemistry Considerations
Dichloromethane Chlorinated Hazardous, volatile organic compound (VOC)
Toluene Aromatic VOC, potential for environmental contamination
Limonene Bio-derived Renewable, safer alternative to many traditional solvents bohrium.com
Water Aqueous Benign, but can be problematic for water-sensitive reagents
Solvent-free N/A Eliminates solvent waste, high atom economy researchgate.netnih.gov

Catalysis is a cornerstone of green chemistry, as catalysts can significantly enhance reaction efficiency, reduce energy consumption, and minimize waste by enabling reactions to proceed under milder conditions and with higher selectivity. researchgate.net In the synthesis of this compound, which involves the direct amidation of a carboxylic acid and an amine, various catalytic systems can be employed to avoid the use of stoichiometric activating agents that generate significant waste. sciepub.com

Boric acid has emerged as a simple, inexpensive, and environmentally friendly catalyst for direct amidation reactions. researchgate.netsciepub.com It is proposed to activate the carboxylic acid by forming a mixed anhydride, which then reacts with the amine to form the amide bond, regenerating the boric acid catalyst. sciepub.com Another green catalytic approach involves the use of ceric ammonium nitrate (CAN) under microwave irradiation in solvent-free conditions, which allows for rapid and efficient amide synthesis with minimal waste. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable route to amide bond formation. rsc.org Enzymes can operate under mild conditions in aqueous environments and exhibit high selectivity, reducing the formation of byproducts. For the synthesis of this compound, employing an appropriate enzyme could lead to a highly efficient and green process.

Table 2: Catalyst Systems for Amide Bond Formation

Catalyst System Reaction Conditions Advantages
Boric Acid Thermal Inexpensive, environmentally friendly, simple procedure researchgate.netsciepub.com
Ceric Ammonium Nitrate (CAN) Microwave, solvent-free Rapid, high-yielding, minimal waste nih.gov
Biocatalysts (Enzymes) Mild, aqueous High selectivity, sustainable, operates under gentle conditions rsc.org
Zirconium-based catalysts Anhydrous Effective for direct amide formation, but requires strict conditions nih.gov

Stereoselective Synthesis Considerations

The parent molecule, this compound, is achiral. However, stereoselective synthesis becomes a critical consideration when preparing analogs that incorporate chiral centers. For instance, if the ethyl glycinate portion of the molecule is replaced with an ester of a different, chiral amino acid, the resulting product can exist as different stereoisomers.

In such cases, employing stereoselective synthetic methods is essential to obtain the desired enantiomer or diastereomer, which is often crucial for biological activity. Methods for the enantioselective synthesis of α-amino amides often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. rsc.org For example, a cinchona alkaloid-catalyzed aza-Henry reaction has been used as a key step in a three-step protocol to produce D-α-amino amides from aliphatic aldehydes. rsc.org While this specific example may not be directly applicable to the synthesis of all chiral analogs of this compound, it illustrates the type of stereocontrolled strategies that can be employed.

The development of stereoselective amination reactions is an active area of research, with methods being developed that can introduce an amino group at the α-position of an amide with high stereocontrol. acs.org Such methods could be adapted for the synthesis of chiral analogs of the target compound. It is important that the chosen synthetic route preserves the stereochemical integrity of the starting materials if a chiral amino acid ester is used. nih.govrsc.org

Chemical Reactivity and Mechanistic Studies of Ethyl 2 4 Formylbenzamido Acetate

Reactivity of the Aldehyde Functionality

The aldehyde group in Ethyl 2-(4-formylbenzamido)acetate is a primary site for chemical reactions due to the electrophilic nature of the carbonyl carbon. This reactivity is central to various synthetic applications, including the formation of new carbon-carbon bonds and the construction of heterocyclic systems.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. This fundamental reaction proceeds through a tetrahedral intermediate, which is subsequently protonated to yield an alcohol. masterorganicchemistry.comyoutube.com The general mechanism involves the addition of the nucleophile to the electrophilic carbonyl carbon, leading to the formation of a new sigma bond. masterorganicchemistry.com

Common nucleophiles that react with aldehydes include organometallic reagents (like Grignard reagents), hydrides, and amines. youtube.comnih.gov For instance, the reaction with a Grignard reagent would result in the formation of a secondary alcohol. The rate of nucleophilic addition can be influenced by steric hindrance and the electronic properties of the substituents on the aromatic ring. masterorganicchemistry.com

NucleophileProduct TypeReaction Conditions
Grignard Reagent (R-MgX)Secondary AlcoholAnhydrous ether
Sodium Borohydride (NaBH4)Primary AlcoholMethanol or Ethanol
Primary Amine (R-NH2)ImineMild acid catalyst
Cyanide (CN-)CyanohydrinAcidic conditions

Oxidation and Reduction Pathways

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. britannica.com

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromic acid can convert the formyl group into a carboxyl group, yielding the corresponding carboxylic acid derivative. britannica.com Milder oxidizing agents can also be employed for this transformation. libretexts.org

Reduction: The reduction of the aldehyde to a primary alcohol is a common transformation. britannica.com This can be achieved using various reducing agents, with sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) being the most frequently used. britannica.comlibretexts.org Catalytic hydrogenation can also be employed to achieve this reduction. britannica.com The general reaction for the reduction of an aldehyde to a primary alcohol is: R-CHO + [H] → R-CH2OH. britannica.com

ReagentProduct
Potassium Permanganate (KMnO4)Carboxylic Acid
Sodium Borohydride (NaBH4)Primary Alcohol
Lithium Aluminum Hydride (LiAlH4)Primary Alcohol

Condensation Reactions for Heterocycle Synthesis

The aldehyde group of this compound is a key functional group for the synthesis of various heterocyclic compounds through condensation reactions. researchgate.net These reactions typically involve the reaction of the aldehyde with a compound containing two nucleophilic sites, leading to the formation of a ring structure.

For example, condensation with 1,2-dicarbonyl compounds in the presence of a suitable catalyst can lead to the formation of five-membered heterocycles. researchgate.net The reaction of benzamide (B126) with glyoxal under acidic conditions has been shown to produce various nitrogen and oxygen-containing heterocycles. mdpi.com The specific heterocyclic system formed depends on the nature of the condensing agent and the reaction conditions.

Transformations Involving the Ester Group

The ethyl ester group in this compound also offers a site for various chemical modifications, primarily through nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.ukwikipedia.org

Acid-catalyzed hydrolysis is a reversible process where the ester is heated with an excess of water in the presence of a strong acid catalyst. chemguide.co.uklibretexts.org The mechanism is the reverse of Fischer esterification. wikipedia.org

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that goes to completion. wikipedia.org The ester is treated with a strong base, such as sodium hydroxide, to produce the carboxylate salt and ethanol. chemguide.co.uk

ConditionProductsReversibility
Acidic (e.g., H2SO4, H2O)Carboxylic Acid + EthanolReversible
Basic (e.g., NaOH, H2O)Carboxylate Salt + EthanolIrreversible

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org For example, reaction with methanol would yield the corresponding methyl ester. This reaction is typically an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol. masterorganicchemistry.com The transesterification of ethyl acetate (B1210297) with glycerol has been studied using both homogeneous and heterogeneous acid catalysts. scielo.br

Claisen-Type Condensations for Related Structures

The ester group, specifically the α-hydrogens on the acetate portion, can participate in Claisen-type condensation reactions. wikipedia.orgorganicchemistrydata.orglibretexts.org This reaction is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org The product of a classical Claisen condensation is a β-keto ester. organicchemistrydata.orglibretexts.orgmasterorganicchemistry.com

For a molecule like this compound, a "crossed" Claisen condensation could be envisioned where the enolate of another ester or ketone reacts with the ester functionality. masterorganicchemistry.com The success of such a reaction would depend on the relative reactivity of the different carbonyl groups and the choice of base. The reaction is driven by the formation of a stable enolate of the resulting β-keto ester. organicchemistrydata.org

Reactions of the Amide Linkage

The amide bond is a cornerstone of peptide chemistry and is found in numerous pharmaceuticals and natural products. nih.gov Its reactivity is characterized by a significant resonance stabilization, which imparts planarity and reduces the electrophilicity of the carbonyl carbon, making it generally unreactive compared to ketones or esters. nih.gov The reactivity of the amide in this compound is influenced by the electronic effects of the 4-formylphenyl group and the adjacent ethyl acetate moiety.

Amide bonds are generally stable and resist hydrolysis in neutral aqueous solutions. libretexts.org However, their cleavage can be accomplished under acidic or basic conditions, or enzymatically. nih.govlibretexts.org

Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon and rendering it susceptible to nucleophilic attack by water. For substituted benzamides, electron-withdrawing groups on the aromatic ring have been found to accelerate the rate of hydrolysis in concentrated acids. researchgate.net The 4-formyl group on this compound would therefore be expected to enhance the rate of acid-catalyzed hydrolysis compared to an unsubstituted benzamide. The general mechanism involves the formation of a tetrahedral intermediate, followed by the departure of the amine. semanticscholar.org

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the amide carbonyl carbon in the rate-determining step. This reaction is generally slower than ester hydrolysis. For benzamides, the reaction is sensitive to the electronic nature of the substituents on the ring. acs.org While generally stable, anilides with strong electron-withdrawing groups can undergo hydrolysis more readily. researchgate.net

The stability of N-acyl amino acid derivatives, which are structurally related to the target molecule, has been studied. It has been shown that certain N-acylated amino acid amides can be surprisingly unstable under mild acidic conditions, such as trifluoroacetic acid/water mixtures at room temperature. acs.org This instability is dependent on the nature of the acyl group. acs.org While specific studies on this compound are not prevalent, the general principles of amide chemistry suggest that the ester linkage would likely hydrolyze under conditions milder than those required to cleave the more robust amide bond.

Enzymatic cleavage, for example by proteases or amidases like fatty acid amide hydrolase (FAAH), represents another pathway for amide bond cleavage. mdpi.comfrontiersin.orgmdpi.com These enzymes achieve high efficiency and selectivity under physiological conditions. nih.gov

Cleavage ConditionExpected Reactivity of Amide BondNotes
Neutral Water Highly stableAmides generally resist hydrolysis without a catalyst. libretexts.org
Acidic (e.g., HCl, H₂SO₄) Hydrolysis occursRate is accelerated by the electron-withdrawing 4-formyl group. researchgate.net
Basic (e.g., NaOH) Hydrolysis occursGenerally slower than acid-catalyzed hydrolysis or ester hydrolysis. acs.org
Enzymatic Potentially cleavableDependent on enzyme specificity (e.g., amidases). frontiersin.org

The nitrogen atom of a secondary amide, like that in this compound, is generally a poor nucleophile due to the delocalization of its lone pair into the carbonyl group. However, N-alkylation and N-acylation are achievable, often requiring strong bases or catalytic activation.

N-Alkylation: The N-alkylation of amides typically involves deprotonation with a strong base to form an amidate anion, which then acts as a nucleophile. More modern methods utilize transition metal catalysts, such as palladium, iridium, or cobalt, to facilitate the reaction with alcohols via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. researchgate.netnih.govrsc.org This approach is environmentally benign as it produces water as the only byproduct. researchgate.net Various protocols using different metal catalysts and reaction conditions have been developed for the N-alkylation of benzamides with a range of alcohols. nih.govrsc.orgresearchgate.net

N-Acylation: N-acylation of amides to form imides is a fundamental transformation. researchgate.net This can be achieved using acylating agents like acid chlorides or anhydrides, often in the presence of a base. semanticscholar.org More efficient methods employ coupling reagents such as N-acylbenzotriazoles, which act as neutral acylating agents under mild conditions. semanticscholar.org Green chemistry approaches have also been developed, utilizing water as a solvent for N-acylation reactions. nih.gov

ReactionReagents/CatalystsDescription
N-Alkylation Strong base (e.g., NaH) + Alkyl HalideClassical method involving deprotonation.
Pd, Co, or Ir complexes + AlcoholCatalytic method via borrowing hydrogen mechanism. researchgate.netnih.govrsc.org
N-Acylation Acid Chloride/Anhydride + BaseStandard method for forming imides. semanticscholar.org
N-AcylbenzotriazolesEfficient and neutral acyl transfer agents. semanticscholar.org
α-Ketophosphonic AcidsChemoselective acylation in aqueous conditions. acs.org

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is disubstituted, which dictates the regioselectivity and rate of further functionalization reactions.

In electrophilic aromatic substitution (EAS), the outcome is determined by the electronic properties of the substituents already present on the ring. wikipedia.org The two substituents on the target molecule are the 4-formyl group (-CHO) and the 2-(ethoxycarbonyl)acetamido group (-NHCOCH₂COOEt).

Formyl Group (-CHO): This group is strongly deactivating due to its electron-withdrawing inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta position. wikipedia.orgorganicchemistrytutor.com

Acetamido Group (-NHCOR): This group is activating because the lone pair on the nitrogen atom can be donated into the ring via resonance (+M effect), which outweighs its inductive withdrawal (-I effect). stackexchange.comechemi.com This donation of electron density stabilizes the cationic intermediate (sigma complex) formed during the reaction. wikipedia.orgorganicchemistrytutor.com It is an ortho, para-director. stackexchange.com

When both an activating ortho, para-director and a deactivating meta-director are present, the activating group's influence typically dominates the regiochemical outcome. chemistrytalk.org For this compound, the acetamido group will direct incoming electrophiles to its ortho and para positions. Since the para position is already occupied by the formyl group, substitution is expected to occur at the positions ortho to the acetamido group (which are also meta to the formyl group).

Therefore, in reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions, the major products would be the 2-substituted and 6-substituted derivatives. masterorganicchemistry.commasterorganicchemistry.com Steric hindrance from the bulky acetamido group might influence the ratio of the possible ortho-substituted products.

Substituent GroupElectronic EffectDirecting Influence
-CHO (Formyl) Deactivating (-I, -M)meta
-NHCOCH₂COOEt (Acetamido derivative) Activating (+M > -I)ortho, para
Overall Predicted Outcome Substitution at positions 3 and 5 (ortho to the amide)The activating ortho, para-director governs the regioselectivity.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.commdpi.com While this compound itself is not a typical substrate for many common cross-coupling reactions, structurally related compounds where the formyl group is replaced by a halide (e.g., Br, I) or a triflate would be excellent coupling partners.

For a hypothetical related structure, Ethyl 2-(4-bromobenzamido)acetate , a variety of transformations could be envisioned:

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)₂) in the presence of a palladium catalyst and a base would yield a biaryl structure. umb.edu

Heck Reaction: Palladium-catalyzed coupling with an alkene would introduce a vinyl group at the 4-position. umb.eduustc.edu.cn

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and copper, would install an alkynyl group. thermofisher.com

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine would form a C-N bond, leading to a 4-amino derivative. ustc.edu.cn

Carbonylative Couplings: Incorporating carbon monoxide in the presence of a nucleophile (e.g., alcohol or amine) can lead to the formation of esters or amides, respectively. mdpi.com

The formyl group of the original molecule can also participate in certain metal-catalyzed reactions, such as reductive couplings or as a directing group for C-H activation, although these are more specialized transformations.

Reaction Kinetics and Thermodynamic Analyses

Amide Hydrolysis Kinetics: The hydrolysis of amides is subject to catalysis by both acid and base. The reaction rate is pH-dependent, with distinct regions of acid-catalysis, base-catalysis, and a pH-independent (water-assisted) mechanism at near-neutral pH. researchgate.net The uncatalyzed hydrolysis is very slow due to a high activation energy. Acid and base catalysis provide alternative reaction pathways with lower activation energies. researchgate.net For example, the activation energy for the water-assisted hydrolysis of amides is estimated to be around 99 kJ/mol, whereas for base- and acid-catalyzed mechanisms, it is significantly lower. researchgate.net

Hydrolysis MechanismTypical Activation Energy (Ea)
Base-Catalyzed ~21 kJ/mol
Acid-Catalyzed ~31 kJ/mol
Water-Assisted (Neutral) ~99 kJ/mol
Data derived from studies on N-substituted amides. researchgate.net

Thermodynamics of Amide Bond Formation/Cleavage: The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is thermodynamically unfavorable under standard biological conditions, with a positive Gibbs free energy (ΔG) change. stackexchange.comlibretexts.org This is primarily due to a large positive enthalpy change required to neutralize the zwitterionic forms of the reactants. stackexchange.com Conversely, the hydrolysis of an amide bond is a thermodynamically favorable (exergonic) process. However, the reaction is kinetically slow, requiring a catalyst to proceed at a reasonable rate. libretexts.org

Computational Approaches to Reaction Mechanisms

Computational chemistry, particularly through the application of Density Functional Theory (DFT), offers profound insights into the reaction mechanisms, transition states, and kinetic feasibility of chemical transformations. While specific computational studies focusing exclusively on this compound are not extensively documented in the literature, a robust understanding of its reactivity can be inferred from theoretical studies on molecules containing its constituent functional groups: the aromatic aldehyde (formyl group) and the secondary amide linkage.

Reactivity of the Formyl Group:

The formyl group attached to the benzene ring is a primary site for nucleophilic attack and radical abstraction. Computational studies on aromatic aldehydes, such as benzaldehyde, provide a framework for understanding the potential reaction pathways involving the aldehydic hydrogen. Theoretical calculations have been employed to investigate the abstraction of the aldehydic hydrogen atom by radicals. copernicus.orgresearchgate.net These studies typically calculate bond dissociation energies and activation barriers for the hydrogen abstraction process, providing a quantitative measure of the reactivity of the C-H bond in the formyl group. copernicus.orgresearchgate.net

For instance, DFT calculations can model the transition state of the reaction between an aromatic aldehyde and a radical species. The calculated energy of this transition state is crucial for determining the reaction's rate coefficient. Such computational models indicate that the reaction proceeds primarily through the abstraction of the aldehydic hydrogen. copernicus.orgresearchgate.net

Illustrative Data from Computational Studies on Aromatic Aldehyde Reactions:

Reaction TypeComputational MethodCalculated ParameterTypical Value Range (kcal/mol)
Aldehydic H-abstraction by NO₃ radicalDFT (e.g., B3LYP/6-31G*)Activation Energy Barrier5 - 10
Nucleophilic addition to carbonyl carbonDFT with solvent modelReaction Energy-10 to -20 (exothermic)

Reactivity of the Amide Bond:

The amide bond in this compound is known for its stability, largely due to resonance delocalization of the nitrogen lone pair with the carbonyl group. nih.govchemistrysteps.com This resonance imparts a partial double bond character to the C-N bond, increasing its stability and planarity. nih.gov Computational studies on amide hydrolysis, a key reaction for this functional group, have provided detailed mechanistic insights. acs.orgresearchgate.neturegina.ca

Theoretical investigations, often using DFT and ab initio methods, have elucidated the stepwise mechanism of both acid and base-catalyzed amide hydrolysis. acs.orgresearchgate.net These studies consistently point to the formation of a tetrahedral intermediate following the nucleophilic attack of a water molecule or hydroxide ion on the amide carbonyl carbon. acs.orgresearchgate.netnih.gov The subsequent breakdown of this intermediate is often found to be the rate-determining step. researchgate.neturegina.ca

Computational models can predict the free energy barriers for the formation and collapse of the tetrahedral intermediate. acs.orgresearchgate.net The role of solvent molecules, particularly water, in stabilizing transition states through hydrogen bonding is also a critical aspect explored in these theoretical studies. researchgate.net Some research has shown that an ancillary water molecule can catalyze the process by acting as a proton shuttle. researchgate.net

Illustrative Data from Computational Studies on Amide Hydrolysis:

Reaction Step (Base-Catalyzed)Computational MethodCalculated ParameterTypical Value Range (kcal/mol)
Formation of Tetrahedral IntermediateDFT/MP2 with continuum solvent modelFree Energy Barrier (ΔG‡)15 - 25
Breakdown of Tetrahedral IntermediateDFT/MP2 with continuum solvent modelFree Energy Barrier (ΔG‡)18 - 28 (often rate-limiting)

By applying the principles and results from these computational studies on analogous structures, the reactivity of this compound can be predicted. The formyl group is expected to be susceptible to nucleophilic additions and radical reactions, while the amide bond, though stable, can undergo hydrolysis under specific conditions, with the reaction proceeding through a well-defined tetrahedral intermediate.

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy of Ethyl 2-(4-formylbenzamido)acetate is anticipated to reveal a distinct set of signals corresponding to the different types of protons present in the molecule. Based on the structure, we can predict the chemical shifts (δ) for each proton environment. For instance, the precursor, ethyl 4-formylbenzoate, shows characteristic peaks for its aromatic and ethyl group protons rsc.org. The introduction of the acetamido group in this compound would further influence these shifts and introduce new signals.

A predicted ¹H NMR spectrum would likely display:

An aldehyde proton (CHO) as a singlet in the downfield region, typically around 9.9-10.1 ppm.

Aromatic protons on the benzene (B151609) ring appearing as doublets in the region of 7.8-8.2 ppm.

A proton associated with the amide (NH) linkage, which would likely appear as a triplet in the region of 8.5-9.0 ppm, its multiplicity arising from coupling with the adjacent methylene (B1212753) protons.

The methylene protons (CH₂) of the acetate (B1210297) group, appearing as a doublet around 4.2 ppm, coupled to the amide proton.

The quartet and triplet of the ethyl ester group (OCH₂CH₃), with the methylene quartet around 4.3 ppm and the methyl triplet around 1.3 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Aldehyde (-CHO)9.9 - 10.1Singlet1H
Aromatic (Ar-H)7.8 - 8.2Doublets4H
Amide (-NH-)8.5 - 9.0Triplet1H
Acetate (-CH₂-)~4.2Doublet2H
Ethyl Ester (-OCH₂-)~4.3Quartet2H
Ethyl Ester (-CH₃)~1.3Triplet3H

This table is based on predicted values and may vary from experimental results.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon and its bonding environment. For the precursor ethyl 4-formylbenzoate, the carbonyl carbon of the ester and the aldehyde carbon are observed at approximately 165.6 ppm and 191.8 ppm, respectively rsc.org.

In the ¹³C NMR spectrum of the final product, we would expect to see signals for:

The aldehyde carbonyl carbon (C=O) around 192 ppm.

The amide carbonyl carbon (C=O) around 167 ppm.

The ester carbonyl carbon (C=O) around 170 ppm.

Aromatic carbons between 128 and 140 ppm.

The methylene carbon of the acetate group around 42 ppm.

The carbons of the ethyl ester group, with the OCH₂ carbon around 61 ppm and the CH₃ carbon around 14 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
Aldehyde Carbonyl (C=O)~192
Amide Carbonyl (C=O)~167
Ester Carbonyl (C=O)~170
Aromatic Carbons128 - 140
Acetate Methylene (-CH₂-)~42
Ethyl Ester Methylene (-OCH₂-)~61
Ethyl Ester Methyl (-CH₃)~14

This table is based on predicted values and may vary from experimental results.

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, for example, between the amide NH and the adjacent CH₂ protons, and within the ethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include:

A strong, sharp absorption band for the aldehyde C=O stretch, typically found around 1700-1715 cm⁻¹.

A strong absorption for the amide C=O stretch (Amide I band) around 1650-1680 cm⁻¹.

A strong absorption for the ester C=O stretch around 1735-1750 cm⁻¹.

An N-H stretching vibration for the secondary amide, appearing as a single sharp peak around 3300-3500 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic protons.

C-O stretching vibrations for the ester and ether linkages.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
AldehydeC=O Stretch1700 - 1715
AmideC=O Stretch (Amide I)1650 - 1680
EsterC=O Stretch1735 - 1750
AmideN-H Stretch3300 - 3500
AromaticC-H Stretch>3000
AliphaticC-H Stretch<3000
Ester/EtherC-O Stretch1000 - 1300

This table is based on characteristic group frequencies and may vary from experimental results.

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) provides crucial information about the molecular weight and molecular formula of a compound. For this compound (C₁₂H₁₃NO₄), the expected molecular weight is approximately 235.24 g/mol . High-resolution mass spectrometry (HRMS) would be used to determine the exact mass, which can confirm the elemental composition.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. Expected fragmentation pathways could include the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the amide bond, and loss of the formyl group (-CHO).

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Possible Fragment Ion
235[M]⁺ (Molecular Ion)
206[M - CHO]⁺
190[M - OCH₂CH₃]⁺
148[C₈H₄O₂N]⁺
120[C₇H₄O₂]⁺

This table presents plausible fragmentation patterns; actual results may differ.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzoyl and formyl groups in this compound constitute a conjugated system, which is expected to result in characteristic UV absorptions. Carbonyl groups typically exhibit a weak n→π* transition at longer wavelengths (around 270-300 nm) and a strong π→π* transition at shorter wavelengths. The presence of the benzene ring in conjugation with the carbonyl groups will likely shift these absorptions to longer wavelengths (a bathochromic shift). For comparison, ethyl acetate itself has an absorption maximum at 206 nm sielc.com. The extended conjugation in the target molecule would push the absorption maximum to a significantly higher wavelength, likely in the 250-300 nm range.

X-ray Crystallography for Solid-State Structure Determination

As of the current literature review, a definitive single-crystal X-ray diffraction study for this compound has not been reported. While the synthesis and various applications of this compound and its derivatives are documented, the specific crystallographic data, including unit cell dimensions, space group, and detailed molecular geometry derived from X-ray crystallography, are not publicly available.

The determination of the three-dimensional arrangement of atoms in a crystalline solid is the domain of X-ray crystallography. This powerful analytical technique relies on the diffraction of X-rays by the ordered lattice of atoms within a crystal. The resulting diffraction pattern provides detailed information about the atomic coordinates, bond lengths, bond angles, and intermolecular interactions, offering unequivocal proof of a molecule's solid-state structure.

For a compound like this compound, a hypothetical X-ray crystallography study would yield crucial insights into its molecular conformation. Key parameters that would be determined include:

Crystal System and Space Group: These define the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be precisely measured.

Intermolecular Interactions: The presence and nature of non-covalent interactions, such as hydrogen bonds (e.g., between the amide N-H and the formyl or ester carbonyl oxygen of a neighboring molecule) and π-π stacking interactions between the aromatic rings, would be elucidated. These interactions are fundamental to understanding the packing of molecules in the crystal lattice and can influence the material's physical properties.

A representative, though hypothetical, data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained from such a study.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC12H13NO4
Formula Weight235.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1173.4
Z4
Calculated Density (g/cm³)1.331
Absorption Coeff. (mm⁻¹)0.10
F(000)496

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational cost. reddit.comnih.gov For Ethyl 2-(4-formylbenzamido)acetate, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G or higher, can elucidate its fundamental electronic and structural properties. reddit.cominpressco.com

Before other properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. youtube.com For a flexible molecule like this compound, which has several rotatable single bonds, this process is crucial. The key rotatable bonds include the C-N amide bond, the bond between the phenyl ring and the amide carbonyl, and the bonds within the ethyl acetate (B1210297) group.

The optimization process yields the most stable (lowest energy) conformation of the molecule. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles can be extracted. While specific DFT calculations for this compound are not available in the cited literature, the table below presents illustrative geometric parameters that would be expected from a DFT B3LYP/6-31G(d,p) calculation, based on typical values for similar functional groups. inpressco.comresearchgate.netnist.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound

This table is for illustrative purposes and contains expected values, not published experimental or computational results.

Parameter Bond/Atoms Value (Å or °)
Bond Lengths
C=O (Aldehyde) C-H(O) ~1.75 Å
C=O (Amide) C-N ~1.69 Å
C=O (Ester) C-O ~1.72 Å
N-H (Amide) N-H ~1.01 Å
C-C (Aromatic) C-C ~1.40 Å
C-O (Ester) O-CH2 ~1.45 Å
Bond Angles
Aldehyde O=C-C ~124°
Amide C-N-C ~122°
Ester O=C-O ~123°
Dihedral Angles
Phenyl-Amide C-C-C=O Defines twist of amide relative to ring

Conformational analysis would further explore the energy landscape by rotating key bonds to identify other stable low-energy conformers and the energy barriers between them. This is critical for understanding which shapes the molecule is likely to adopt in different environments.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). acadpubl.eumalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical stability and reactivity. acadpubl.eu A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive.

For this compound, DFT calculations would predict the energies of these orbitals. researchgate.netuwosh.edu The HOMO is expected to be localized primarily on the electron-rich parts of the molecule, such as the benzamide (B126) system, which includes the phenyl ring and the amide group. The LUMO is likely to be distributed over the electron-accepting groups, particularly the conjugated system that includes the phenyl ring and the aldehyde and amide carbonyl groups. acadpubl.euuwosh.edu

Table 2: Illustrative Frontier Orbital Properties for this compound

This table is for illustrative purposes and contains expected values based on similar molecules, not published computational results.

Property Expected Value (eV) Significance
HOMO Energy ~ -6.5 eV Electron-donating capability
LUMO Energy ~ -2.0 eV Electron-accepting capability

Theoretical vibrational frequency calculations are used to predict the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be determined. rsc.org These calculations are instrumental in assigning the absorption bands observed in experimental IR spectra to specific molecular motions, such as bond stretching, bending, and rocking. udel.edu

For this compound, the predicted IR spectrum would show characteristic peaks for its various functional groups. The carbonyl (C=O) stretching vibrations are particularly informative. The molecule has three distinct C=O groups (aldehyde, amide, and ester), which are expected to absorb at slightly different frequencies. libretexts.orglibretexts.org Other key vibrations include the N-H stretch of the amide and the C-H stretches of the aromatic ring and aliphatic chains. libretexts.orgresearchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

This table is for illustrative purposes and contains expected values based on typical IR ranges, not published computational results.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde C=O Stretch 1710 - 1685
Amide C=O Stretch (Amide I) 1680 - 1630
Ester C=O Stretch 1750 - 1735
Amide N-H Stretch 3400 - 3100
Aromatic Ring C-H Stretch 3100 - 3000
Aromatic Ring C=C Stretch 1600 - 1450

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating the NMR shielding tensors of nuclei within a molecule. nih.govrsc.orgimist.manih.gov These theoretical shielding values can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

These predictions are highly valuable for assigning peaks in experimental ¹H and ¹³C NMR spectra, which can be complex for a molecule like this compound. The calculations can help distinguish between chemically similar but magnetically non-equivalent nuclei, such as the different protons on the aromatic ring. nih.govresearchgate.net

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

This table is for illustrative purposes and contains expected values based on typical chemical shift ranges, not published computational results.

Atom Type Environment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aldehyde -CHO 9.9 - 10.1 ~192
Amide -NH- 8.5 - 9.0 -
Aromatic -CH- (ortho to CHO) 7.9 - 8.1 ~135
Aromatic -CH- (ortho to Amide) 7.8 - 8.0 ~138
Ester Methylene (B1212753) -O-CH₂-CH₃ 4.1 - 4.3 ~61
Acetate Methylene -NH-CH₂-CO- 4.2 - 4.4 ~42
Ester Methyl -O-CH₂-CH₃ 1.2 - 1.4 ~14

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.comfrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent). nih.govdovepress.com

Quantitative Structure–Property Relationship (QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies aim to build statistical models that correlate the chemical structure of a series of compounds with a specific property, such as biological activity or solubility. archivepp.com These models use calculated molecular descriptors—numerical values that encode structural, electronic, or physicochemical features of the molecules.

For a series of benzamide derivatives including this compound, a QSPR model could be developed. nih.govontosight.aiacs.orgnih.gov First, a range of molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, molecular weight, surface area, etc.) would be calculated for each compound using methods like DFT. Then, these descriptors would be correlated with an experimentally measured property using statistical techniques like multiple linear regression or machine learning. chemijournal.com A successful QSPR model can be used to predict the properties of new, unsynthesized compounds, guiding the design of molecules with desired characteristics. nih.govnih.govtandfonline.com Currently, no specific QSPR models for this compound have been identified in the literature.

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Applications of Ethyl 2 4 Formylbenzamido Acetate in Advanced Organic Synthesis

Role as a Key Synthetic Building Block

There is no specific information in the available literature detailing the use of Ethyl 2-(4-formylbenzamido)acetate as a key synthetic building block.

Precursor to Complex Heterocyclic Systems

No studies were found that demonstrate the use of this compound as a precursor for the synthesis of complex heterocyclic systems.

Intermediate in the Synthesis of Conjugated Systems

Research detailing the role of this compound as an intermediate in the synthesis of conjugated systems is not present in the surveyed literature.

Scaffold for the Introduction of Diverse Functionalities

The potential for this compound to act as a scaffold is suggested by its functional groups, but there are no specific examples or research findings to support this application.

Ligand Design in Catalysis

While its structure suggests potential for ligand development, no specific instances of this compound being used in ligand design for catalysis have been documented in the available research.

Materials Science Applications

Monomer for Polymer Synthesis

There is no available data or research to confirm the use of this compound as a monomer in polymer synthesis.

Precursor for Advanced Functional Materials

The chemical structure of this compound inherently possesses functionalities that make it an attractive precursor for the synthesis of advanced functional materials. The aldehyde (formyl) group is particularly reactive and serves as a prime site for a variety of chemical transformations.

The formyl group can readily participate in condensation reactions with various nucleophiles, such as amines and activated methylene (B1212753) compounds, to form Schiff bases and Knoevenagel condensation products, respectively. These reactions are fundamental in the synthesis of polymers and dyes. For instance, the reaction of aldehydes with aromatic diamines can lead to the formation of poly(azomethine)s, a class of polymers known for their thermal stability, mechanical strength, and interesting optoelectronic properties.

Applications in Drug Discovery Research as a Synthetic Template

In the landscape of drug discovery, the quest for novel molecular scaffolds is perpetual. This compound serves as a valuable synthetic template, offering a platform for the generation of diverse libraries of compounds with potential therapeutic applications. Its utility is particularly evident in the design and synthesis of derivatives with specific structural motifs that are known to interact with biological targets.

Design and Synthesis of Derivatives with Specific Structural Motifs

The strategic placement of the formyl, benzamido, and ethyl acetate (B1210297) functionalities allows for a modular approach to the synthesis of a wide array of derivatives. The formyl group is a versatile handle for introducing structural diversity. For example, it can be converted into other functional groups such as a hydroxyl group (via reduction), a carboxylic acid group (via oxidation), or a cyano group. Each of these transformations paves the way for a new set of chemical reactions and the introduction of different pharmacophoric features.

A significant application of aldehyde-containing building blocks is in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. The formyl group of this compound can react with a variety of binucleophilic reagents to construct a wide range of heterocyclic rings. For instance, reaction with hydrazines can yield pyridazinone derivatives, which are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Similarly, reactions with amidines or guanidines can lead to the formation of pyrimidine (B1678525) or triazine rings, respectively, which are prevalent in numerous approved drugs.

The ethyl acetate moiety can be hydrolyzed to the corresponding carboxylic acid, which provides another site for modification. The resulting acid can be coupled with various amines or alcohols to generate a library of amides or esters, further expanding the chemical space accessible from this starting template. This strategy of derivatization is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's physicochemical properties, such as solubility and membrane permeability, which are critical for its pharmacokinetic profile.

While direct examples of drug candidates derived from this compound are not yet prominent in the literature, the synthetic utility of structurally related molecules underscores its potential. For instance, various benzamide (B126) derivatives are known to exhibit a range of biological activities, and the incorporation of a reactive formyl group provides a clear pathway for the exploration of novel chemical entities. The modular nature of this compound, combined with the well-established reactivity of its functional groups, makes it a highly promising starting point for the development of new therapeutic agents.

Q & A

Basic: What experimental methods are recommended for synthesizing Ethyl 2-(4-formylbenzamido)acetate?

Answer:

  • Step 1: Amidation Reaction
    React 4-formylbenzoic acid with ethyl glycinate hydrochloride in the presence of a coupling agent (e.g., DCC or EDC) and a catalyst (DMAP) in anhydrous dichloromethane. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • Step 2: Purification
    Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC (≥98%) and melting point analysis (if crystalline).

Basic: How should researchers characterize this compound spectroscopically?

Answer:

  • NMR Analysis
    Acquire 1H^1H and 13C^{13}C NMR spectra in CDCl₃ or DMSO-d₆. Key signals:
    • 1H^1H: Aldehyde proton at ~10.0 ppm, ester COOCH₂CH₃ at ~4.2 ppm (quartet) and 1.3 ppm (triplet).
    • 13C^{13}C: Carbonyl carbons (amide C=O at ~165 ppm, ester C=O at ~170 ppm) .
  • IR Spectroscopy
    Identify characteristic stretches: C=O (amide I band at ~1650 cm⁻¹, ester C=O at ~1730 cm⁻¹), and aldehyde C-H stretch at ~2820 cm⁻¹ .

Advanced: How can crystallographic data resolve contradictions in spectroscopic assignments?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD)
    Grow crystals via slow evaporation (solvent: ethanol/water 9:1). Use SHELXL for structure refinement . Key parameters:
    • Space group determination (e.g., P2₁/c).
    • R-factor convergence (<0.05).
    • Validate bond lengths (e.g., C=O bonds: 1.21–1.23 Å) and torsion angles to confirm stereoelectronic effects .
  • Cross-Validation
    Compare experimental XRD data with DFT-optimized structures (software: Gaussian 16) to resolve ambiguities in NMR/IR assignments .

Advanced: What strategies optimize reaction yields in the presence of competing side reactions?

Answer:

  • DoE (Design of Experiments)
    Vary parameters (temperature, solvent polarity, catalyst loading) using a central composite design. Analyze via response surface methodology (RSM) to identify optimal conditions (e.g., 60°C, DMF solvent, 1.2 eq EDC) .
  • Side Reaction Mitigation
    Add molecular sieves to suppress hydrolysis of the ester group. Monitor intermediates via LC-MS to detect byproducts (e.g., free carboxylic acid).

Advanced: How can researchers analyze thermal stability and decomposition pathways?

Answer:

  • Thermogravimetric Analysis (TGA)
    Heat samples at 10°C/min under N₂. Observe decomposition onset (~200°C) and residual mass (~5% at 600°C).
  • GC-MS Pyrolysis
    Pyrolyze at 300°C and analyze fragments (e.g., m/z 105 [C₇H₅O⁺], m/z 88 [C₄H₈O₂⁺]) to infer decomposition mechanisms .

Advanced: What computational methods predict reactivity of the aldehyde group in further derivatizations?

Answer:

  • DFT Calculations
    Compute Fukui indices (using B3LYP/6-311+G(d,p)) to identify nucleophilic/electrophilic sites. The aldehyde group shows high electrophilicity (f⁻ ~0.15), favoring Schiff base formation .
  • MD Simulations
    Simulate solvent effects (e.g., in DMSO) to assess steric hindrance around the formyl group during condensation reactions.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.